Bis(2,4,6-trimethylphenyl)phosphine
Overview
Description
Bis(2,4,6-trimethylphenyl)phosphine, also known as Dimesitylphosphine, is a chemical compound with the molecular formula C18H23P . It is used as a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Molecular Structure Analysis
The molecular structure of Bis(2,4,6-trimethylphenyl)phosphine is characterized by a tetracoordinate geometry . The compound exhibits a twist of the mesityl rings, which is intermediate in magnitude when compared to diphenylphosphine oxide (relatively unhindered) and bis(2,4,6-tri-tert-butylphenyl)phosphine oxide (extremely congested) .Chemical Reactions Analysis
Bis(2,4,6-trimethylphenyl)phosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical And Chemical Properties Analysis
Bis(2,4,6-trimethylphenyl)phosphine is a solid substance with a melting point of 95-100°C . Its molecular weight is 270.35 .Scientific Research Applications
Influencing Molecular Structure : The crystal structure of bis(2,4,6-trimethylphenyl)phosphine oxide was studied to understand how steric congestion influences molecular structures. It was found that the aryl substituents adopt an intermediate configuration, illustrating the steric effects on secondary phosphine oxides (Veinot et al., 2017).
In Synthesis of Organophosphorus Compounds : Bis(trimethylsiloxy)phosphine is used in various addition reactions to unsaturated synthons, leading to promising types of organophosphorus compounds, indicating the broader utility of related phosphines in synthetic organic chemistry (Prishchenko et al., 2003).
Catalysis and Ligand Behavior : It's involved in catalytic behavior and thermal stability of ruthenium olefin metathesis catalysts. Sterically demanding carbene ligands, including bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, when used with phosphine ligands, have shown improved catalytic properties and thermal stability (Huang et al., 1999).
Phosphinylation Agent : Bis(allyloxy)(diisopropylamino)phosphine is a phosphinylating agent employed for effective phosphorylation of hydroxy functions. This showcases its utility in chemical transformations and synthesis (Bannwarth & Küng, 1989).
In Phosphorus Heterocycle Formation : Bis(trimethylsilyl)phosphines react with di-acid chlorides to afford cyclic carboxylic monophosphides with phosphorus-containing rings, indicating its role in forming new classes of phosphorus heterocycles (Barron et al., 1987).
In Asymmetric Synthesis : It's used in palladium-catalyzed enantioselective addition to benzoquinones, providing high yield and enantioselectivity, which is important in the synthesis of phosphines and their derivatives with high enantiomeric purity (Huang et al., 2014).
In Synthesizing Phosphine Oxide : Bis-(2,4,6-trimethylbenzoyl)phenylphosphine oxide was synthesized from dichlorophenyl phosphine, indicating its role in creating phosphine oxide derivatives (Jian-nan, 2010).
properties
IUPAC Name |
bis(2,4,6-trimethylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23P/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXSLXZWWHEDPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)PC2=C(C=C(C=C2C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404639 | |
Record name | Dimesitylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4,6-trimethylphenyl)phosphine | |
CAS RN |
1732-66-7 | |
Record name | Dimesitylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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